molecular formula C20H22N2O5 B4479709 methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate

methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate

Cat. No.: B4479709
M. Wt: 370.4 g/mol
InChI Key: CQWTWAPSKGGJHL-UHFFFAOYSA-N
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Description

Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a carbamoyl bridge to a methyl benzoate moiety. The compound’s dihydroisoquinoline scaffold is associated with neuropharmacological activity, while the benzoate ester may enhance metabolic stability compared to free carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the isoquinoline ring system

The next step involves the formation of the benzoate ester. This can be achieved by reacting the dihydroisoquinoline derivative with methyl 2-aminobenzoate under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the dihydroisoquinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to act as a ligand for sigma-2 receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate various cellular processes, including pain perception and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural analogs and their biological activities:

Compound Name Substituent Features Biological Activity
Target Compound : Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate Benzoate ester; carbamoyl linker Potential neuroprotective effects (inferred from dihydroisoquinoline core)
4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide Sulfonyl ethyl linker; tert-butyl benzamide Enhanced enzyme inhibition via hydrophobic interactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide Sulfonyl ethyl linker; pivalamide group Improved metabolic stability (steric hindrance from pivaloyl group)
2-(6-Bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Indole-ethanone substituent Sigma-2 receptor affinity; neuropsychiatric applications
CIQ (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone Chlorophenyl and methoxyphenoxy groups NMDA receptor modulation; neuroprotection

Key Structural Insights :

  • Linker Chemistry : The carbamoyl bridge in the target compound contrasts with sulfonyl or ether linkers in analogs, influencing polarity and target binding kinetics.
  • Substituent Effects: Benzoate Ester: Enhances metabolic stability compared to free acids but may reduce membrane permeability versus lipophilic groups (e.g., tert-butyl) . Halogenation: Bromine or chlorine substituents (e.g., in indole or phenyl groups) improve receptor binding affinity via hydrophobic and van der Waals interactions .

Physicochemical Properties

  • Solubility : Sulfonamide-containing analogs (e.g., ) exhibit lower aqueous solubility (<10 µM) compared to carbamoyl-linked derivatives (~50–100 µM) due to increased polarity of the carbamoyl group.
  • Stability : Pivalamide () and tert-butyl () groups confer resistance to enzymatic hydrolysis, whereas benzoate esters (target compound) may undergo esterase-mediated cleavage .

Neuropharmacological Potential

The dihydroisoquinoline core is a hallmark of neuroactive compounds:

  • Neuroprotection : Derivatives modulate neurotransmitter systems (e.g., NMDA, sigma receptors) and reduce oxidative stress in neuronal cells .
  • Receptor Affinity: Sigma-2 Receptors: Indole-containing analogs () show sub-micromolar binding (IC₅₀ ~0.8–1.2 µM), while sulfonamide derivatives () exhibit weaker affinity (IC₅₀ >5 µM) . NMDA Modulation: CIQ () demonstrates potent activity (EC₅₀ ~0.3 µM), attributed to its chlorophenyl and methoxyphenoxy substituents .

Biological Activity

Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the isoquinoline moiety and subsequent coupling reactions. A notable method includes the use of triflic acid as a catalyst in an intramolecular reaction to yield high-purity products with favorable yields .

Pharmacological Properties

The biological activity of this compound can be attributed to its structural characteristics, particularly the isoquinoline core. Isoquinolines are known for their diverse pharmacological effects, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of isoquinoline may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that isoquinoline derivatives can protect neuronal cells from damage due to neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve modulation of signaling pathways related to inflammation and cell survival.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of isoquinoline derivatives:

  • Cell Line Studies : this compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
  • Neuroprotection : In models of oxidative stress using neuronal cell lines, the compound showed a significant reduction in reactive oxygen species (ROS) levels, indicating its potential role as a neuroprotective agent.

In Vivo Studies

Research involving animal models has further elucidated the biological activity of isoquinoline derivatives:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups. Histological analysis revealed decreased proliferation markers within treated tumors .
  • Behavioral Studies : In rodent models of neurodegeneration, treatment with the compound improved cognitive function and reduced markers of neuroinflammation .

Data Summary

Study Type Findings Reference
In VitroDose-dependent inhibition of cancer cell viability
In VitroReduction in ROS levels in neuronal cells
In VivoReduced tumor size in xenograft models
In VivoImproved cognitive function in neurodegeneration models

Q & A

Basic Questions

Q. What are the standard synthetic routes for methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate, and what key reaction conditions influence yield?

The synthesis typically involves coupling the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety with the methyl aminobenzoate group via carbodiimide-mediated amide bond formation. Key steps include:

  • Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carbonyl group .
  • Reaction conditions : Reflux in ethanol or dichloromethane under inert atmospheres, with temperatures ranging from 45°C to 80°C .
  • Purification : Crystallization from ethanol or dry benzene, yielding solids with typical yields of 75–85% .
    Optimizing stoichiometry (1.0–1.1 equivalents of reactants) and reaction time (1–24 hours) minimizes side products like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Focus on the methyl benzoate ester (δ ~3.8–3.9 ppm for OCH3), dihydroisoquinoline protons (δ ~2.7–4.5 ppm for CH2 and CH groups), and the amide NH (δ ~10.4 ppm, broad singlet) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) to verify molecular weight and purity .
  • TLC (Rf values) : Use hexane/EtOH (1:1) to monitor reaction progress, with Rf ~0.6–0.7 for the target compound .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the isoquinoline moiety and the benzoate group to minimize side products?

  • Catalyst selection : Use DMAP to enhance nucleophilic attack on the activated carbonyl intermediate .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces byproduct formation during reflux .
  • Temperature control : Lower temperatures (e.g., -35°C for initial steps) prevent decomposition of sensitive intermediates, followed by gradual warming to 45°C .

Q. When encountering contradictory NMR data (e.g., missing signals or overlapping peaks), what strategies can confirm structural integrity?

  • 2D NMR techniques : HSQC or HMBC can resolve overlapping signals (e.g., dihydroisoquinoline CH2 groups) and assign quaternary carbons .
  • Deuteration studies : Replace DMSO-d6 with CDCl3 to reduce signal broadening caused by hydrogen bonding with the amide NH .
  • Complementary methods : Cross-validate with IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) and HRMS fragmentation patterns .

Q. How does the electronic environment of the isoquinoline ring influence the compound’s reactivity in further functionalization?

  • Electron-donating methoxy groups : Activate the isoquinoline ring at positions 6 and 7, facilitating electrophilic substitution (e.g., nitration or halogenation) .
  • Redox stability : The dihydroisoquinoline’s partial saturation reduces aromatic conjugation, increasing susceptibility to oxidation under acidic conditions .
  • Steric effects : Substituents on the benzoate ester (e.g., methyl vs. ethyl) alter steric hindrance during subsequent reactions like hydrolysis or transesterification .

Methodological Notes

  • Safety protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats when handling coupling agents (e.g., EDCI) or refluxing solvents .
  • Data validation : Always compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in complex spectra .

Properties

IUPAC Name

methyl 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-17-10-13-8-9-22(12-14(13)11-18(17)26-2)20(24)21-16-7-5-4-6-15(16)19(23)27-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWTWAPSKGGJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate

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